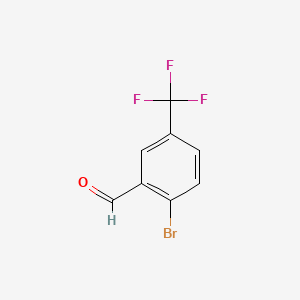

2-Bromo-5-(trifluoromethyl)benzaldehyde

Description

Significance as an Advanced Organic Synthesis Intermediate

As an advanced intermediate, 2-Bromo-5-(trifluoromethyl)benzaldehyde (B11636) serves as a crucial stepping stone in multi-step synthetic pathways. Its utility is particularly noted in the creation of pharmaceutical and agrochemical compounds. dataintelo.com The aldehyde group provides a reactive site for a wide array of chemical transformations, including condensations, oxidations, reductions, and the formation of carbon-carbon and carbon-nitrogen bonds. The presence of the bromine atom allows for its participation in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for constructing complex molecular frameworks. The strategic positioning of these functional groups enables chemists to introduce specific structural elements in a controlled and sequential manner, making it an indispensable component in the synthesis of high-value, specialized chemicals.

Versatility as a Building Block in Complex Molecular Architectures

The concept of "molecular building blocks" is central to modern synthetic chemistry, where pre-functionalized molecules are assembled into larger, more complex structures. semanticscholar.org this compound exemplifies such a building block due to its distinct and orthogonally reactive sites. Chemists can selectively target the aldehyde or the bromo-functionalized position to build molecular complexity. For instance, the aldehyde can be used to form a heterocyclic ring, after which the bromine atom can be used as a handle for further functionalization via metal-catalyzed cross-coupling. This versatility allows for the modular construction of intricate molecular architectures, which is a key strategy in the design of new materials and therapeutic agents. semanticscholar.orgfrontiersin.org Its structure is foundational in constructing diverse covalent assemblies with tailored properties. semanticscholar.org

Role in the Development of Fluorinated Organic Compounds

The trifluoromethyl (−CF₃) group is one of the most important fluorinated moieties in medicinal chemistry and materials science. mdpi.com this compound is a key reagent for introducing this group into target molecules. cphi-online.com The incorporation of a −CF₃ group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com For example, the high strength of the carbon-fluorine bond often enhances a drug's resistance to metabolic degradation, thereby extending its biological half-life. mdpi.com As a readily available source of the trifluoromethyl-substituted phenyl ring, this benzaldehyde (B42025) derivative facilitates the development of new generations of fluorinated pharmaceuticals, agrochemicals, and advanced materials with improved performance characteristics. mdpi.comorganic-chemistry.org

Impact on Emerging Areas of Chemical Science

The unique combination of functional groups in this compound makes it a valuable tool in emerging fields of chemical science. In medicinal chemistry, it is used in the synthesis of novel bioactive molecules. Research has shown that the presence of a bromo-substituent in certain molecular structures can induce high biological potency. nih.gov Its application extends to the development of specialty chemicals used in coatings, adhesives, and other industrial products. dataintelo.com In materials science, fluorinated compounds are integral to the creation of advanced materials such as organic light-emitting diodes (OLEDs) and specialized polymers. bldpharm.com The ongoing exploration of this compound's reactivity and applications continues to push the boundaries of drug discovery and the design of novel functional materials.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOBJYGHQOLWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00907984 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102684-91-3, 875664-28-1 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 875664-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Trifluoromethyl Benzaldehyde

Reduction-Based Synthesis Approaches

A prominent strategy for the synthesis of 2-bromo-5-(trifluoromethyl)benzaldehyde (B11636) involves the partial reduction of a nitrile precursor. This method is favored for its selectivity and high yield when carefully controlled.

Reduction of Nitrile Precursors (e.g., 2-bromo-5-trifluoromethyl-benzonitrile)

The conversion of 2-bromo-5-trifluoromethyl-benzonitrile to the corresponding aldehyde is a critical step that requires a reducing agent capable of selectively reducing the nitrile group without affecting the bromo and trifluoromethyl substituents.

Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent widely used for the partial reduction of nitriles to aldehydes. adichemistry.comcommonorganicchemistry.com Its bulky nature and Lewis acidic character contribute to its ability to be controlled for partial reduction, preventing the formation of the corresponding amine. masterorganicchemistry.com The reaction proceeds through the formation of an intermediate imine-aluminium complex, which is then hydrolyzed during the workup to yield the aldehyde. masterorganicchemistry.com DIBAL-H is particularly effective as it does not typically reduce aryl halides or trifluoromethyl groups under the controlled conditions required for nitrile reduction. adichemistry.com

The success of the DIBAL-H reduction is highly dependent on the careful optimization of reaction parameters to maximize the yield of the aldehyde and minimize the formation of byproducts, such as the corresponding alcohol or amine.

| Parameter | Optimized Condition | Rationale |

| Temperature | -78 °C to -70 °C | Essential for preventing over-reduction to the alcohol. At these low temperatures, the intermediate imine-aluminium complex is stable and does not undergo further reduction. adichemistry.com |

| Solvent | Anhydrous non-polar solvents (e.g., Toluene (B28343), Diethyl ether, Hexane) | These solvents are compatible with DIBAL-H and provide good solubility for the reactants at low temperatures. The absence of protic solvents is crucial to prevent the quenching of the reducing agent. adichemistry.com |

| Duration | 1.5 to 4 hours | Sufficient time is required for the complete conversion of the nitrile. Reaction progress is typically monitored by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. rsc.org |

Following the reduction, a carefully executed workup procedure is necessary to hydrolyze the intermediate and isolate the crude product. This is typically followed by chromatographic purification to obtain the highly pure this compound.

The workup process generally involves quenching the excess DIBAL-H at low temperatures with a protic solvent like methanol (B129727), followed by the addition of a dilute acid (e.g., 2M HCl) or a saturated aqueous solution of ammonium (B1175870) chloride to hydrolyze the imine-aluminium complex. rsc.orgorgsyn.org The organic product is then extracted into an organic solvent, washed, dried, and concentrated.

Purification of the crude product is commonly achieved through flash column chromatography on silica (B1680970) gel. rsc.org A solvent system of ethyl acetate (B1210297) and petroleum ether or hexane (B92381) is often employed to effectively separate the desired aldehyde from any unreacted starting material or byproducts. rsc.org

Formylation Reactions in the Synthesis of Related Benzotrifluoride (B45747) Derivatives

Formylation reactions, which introduce a formyl (-CHO) group onto an aromatic ring, are fundamental in organic synthesis. While not a direct synthesis of the title compound from a simpler precursor, understanding these reactions is crucial in the context of synthesizing related benzotrifluoride derivatives.

Vilsmeier-Haack Reaction Employing Phosphorus Oxychloride/Dimethylformamide

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgjk-sci.com The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com

The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the aromatic ring in an electrophilic aromatic substitution. wikipedia.org Subsequent hydrolysis of the resulting iminium salt yields the aldehyde. organic-chemistry.org

The application of the Vilsmeier-Haack reaction to electron-deficient rings, such as those bearing a trifluoromethyl group and a bromine atom, is challenging. These electron-withdrawing groups deactivate the aromatic ring towards electrophilic substitution, often requiring harsher reaction conditions (e.g., higher temperatures) which can lead to side reactions and lower yields. jk-sci.com However, for benzotrifluoride derivatives with sufficient electron-donating groups to overcome this deactivation, the Vilsmeier-Haack reaction can be a viable synthetic route to the corresponding aldehydes.

Catalytic Formylation with Lewis Acids (e.g., Aluminum Chloride)

One major pathway to substituted benzaldehydes is the direct formylation of an aromatic ring. The Rieche formylation, a variant of the Friedel-Crafts reaction, employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as Aluminum Chloride (AlCl₃) or Titanium Tetrachloride (TiCl₄). wikipedia.orgsynarchive.com The reaction proceeds by the Lewis acid activating the dichloromethyl methyl ether to form a highly electrophilic species, which then attacks the aromatic ring.

However, this method is most effective on electron-rich aromatic compounds. wikipedia.orgsynarchive.com Aromatic rings substituted with strongly deactivating groups, such as the trifluoromethyl (-CF₃) group, are significantly less reactive towards electrophilic attack. fiveable.memasterorganicchemistry.com Consequently, forcing conditions and strong Lewis acids like AlCl₃ are necessary for the formylation of such deactivated substrates. google.comlibretexts.org The Gattermann-Koch reaction, which uses carbon monoxide and hydrogen chloride with a catalyst system, is another classical formylation method but also faces limitations with deactivated aromatic compounds. purechemistry.org

Control of Regioselectivity and Yield Optimization in Aromatic Formylation

Achieving the desired substitution pattern is paramount in the synthesis of polysubstituted aromatic compounds. The directing effects of existing substituents on the ring dictate the position of the incoming electrophile. For the synthesis of this compound via formylation, a logical precursor would be 1-bromo-4-(trifluoromethyl)benzene.

In this precursor, the substituents guide the formylation as follows:

Bromine (-Br): A deactivating group that acts as an ortho, para-director due to the resonance donation of its lone pairs. libretexts.org

Trifluoromethyl (-CF₃): A strongly deactivating group that acts as a meta-director due to its powerful inductive electron-withdrawing effect. masterorganicchemistry.com

When considering the formylation of 1-bromo-4-(trifluoromethyl)benzene, the directing effects of both groups converge on the C2 position (ortho to the bromine and meta to the trifluoromethyl group), making it the most electronically favored site for electrophilic attack. This convergence provides a strong regiochemical rationale for obtaining the desired aldehyde precursor. Optimizing the yield requires careful control of reaction conditions, such as temperature, reaction time, and the stoichiometry of the Lewis acid catalyst, to promote the reaction on the deactivated ring while minimizing side reactions.

Bromination of Trifluoromethylated Benzaldehyde (B42025) Precursors

An alternative synthetic approach involves the introduction of the bromine atom onto a pre-existing trifluoromethylated benzaldehyde. The logical starting material for this route would be 3-(trifluoromethyl)benzaldehyde (B1294959). However, this pathway presents a significant regiochemical challenge. Both the aldehyde (-CHO) and the trifluoromethyl (-CF₃) groups are electron-withdrawing and meta-directors. masterorganicchemistry.comlibretexts.org Therefore, a standard electrophilic aromatic bromination of 3-(trifluoromethyl)benzaldehyde would strongly favor substitution at the C5 position, yielding 5-bromo-3-(trifluoromethyl)benzaldehyde, not the desired 2-bromo isomer.

Overcoming this inherent regioselectivity to achieve ortho-bromination to the aldehyde group is non-trivial. It often requires specialized strategies that can override the powerful meta-directing effects of the existing substituents.

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic substitution is the fundamental mechanism for brominating an aromatic ring. nih.gov The reaction involves the attack of the electron-rich aromatic π-system on an electrophilic bromine species. libretexts.orglibretexts.org For deactivated rings, such as those bearing -CHO and -CF₃ groups, the bromine molecule (Br₂) itself is not a sufficiently strong electrophile to overcome the high activation energy. libretexts.org

To facilitate the reaction, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically required. The catalyst polarizes the Br-Br bond, creating a highly electrophilic "Br⁺" equivalent that can be attacked by the deactivated ring. fiveable.melibretexts.org The subsequent steps involve the formation of a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity and yield the brominated product. libretexts.org

Utilization of N-Bromosuccinimide (NBS) and Other Brominating Reagents

Besides molecular bromine, several other reagents can be employed for aromatic bromination. N-Bromosuccinimide (NBS) is a widely used and convenient source of electrophilic bromine. wikipedia.org It is particularly effective for brominating electron-rich aromatic compounds. wikipedia.org For deactivated substrates, NBS typically requires activation with a strong acid, such as concentrated sulfuric acid (H₂SO₄), to generate a potent brominating agent. acs.org This method has proven effective for the monobromination of highly deactivated aromatic compounds. acs.org Other reagents have also been developed, each with specific applications and selectivities. nih.gov

| Brominating Reagent | Typical Use/Conditions | Selectivity Notes |

|---|---|---|

| Molecular Bromine (Br₂) with FeBr₃ | Standard for general aromatic bromination, especially for deactivated rings. | Follows standard electronic directing effects. |

| N-Bromosuccinimide (NBS) | Used with strong acid (e.g., H₂SO₄) for deactivated rings or for activated rings without a catalyst. | Can offer high regioselectivity. nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin | An alternative to NBS. | Reported to be less regioselective than NBS in some cases. nih.gov |

| Tetraalkylammonium tribromides | Used for specific applications, such as para-selective bromination of phenols. | Highly selective for certain substrate classes. nih.gov |

Solvent and Temperature Effects on Bromination Efficiency

The efficiency and selectivity of electrophilic aromatic bromination can be significantly influenced by the choice of solvent and reaction temperature. Lowering the reaction temperature often enhances regioselectivity by increasing the energy difference between the transition states leading to different isomers. nih.gov This allows the reaction to proceed more exclusively through the lowest energy pathway, favoring the formation of a single major product. nih.gov

The solvent can affect the reaction by stabilizing or destabilizing intermediates and transition states. While various solvents can be used, studies on similar reactions have shown that chlorinated solvents like dichloromethane (B109758) are often effective. researchgate.net For NBS brominations, polar aprotic solvents such as dimethylformamide (DMF) have been shown to promote high levels of para-selectivity for electron-rich aromatics. wikipedia.org The optimal conditions must be determined empirically to maximize the yield of the desired isomer.

| Parameter | Effect on Reaction | Typical Application |

|---|---|---|

| Temperature | Lower temperatures generally increase regioselectivity (e.g., favoring the para isomer over ortho). | Performing reactions at 0 °C or below to minimize side products. nih.gov |

| Solvent Polarity | Can influence the reactivity of the electrophile and stabilize charged intermediates. | Using dichloromethane for good selectivity or DMF to promote para-substitution in some cases. wikipedia.orgresearchgate.net |

| Catalyst Concentration | Affects the rate of reaction; stoichiometry must be optimized for deactivated substrates. | Using catalytic or stoichiometric amounts of Lewis acids depending on substrate reactivity. |

Emerging Industrial Synthesis Paradigms

For the industrial-scale synthesis of complex molecules like this compound, traditional multi-step batch processes are often being re-evaluated in favor of more efficient and sustainable methods. One emerging paradigm is the use of palladium-catalyzed C-H activation/functionalization. nih.govnih.gov These methods use a directing group to guide a metal catalyst to a specific C-H bond, typically in the ortho position, which is then cleaved and functionalized. For benzaldehydes, the aldehyde can be transiently converted into an imine, which then directs the palladium catalyst to achieve selective ortho-bromination. nih.govresearchgate.net This strategy directly addresses the challenge of overcoming the inherent electronic directing effects of the substituents.

Furthermore, there is a strong drive towards developing one-pot synthesis procedures and tandem reactions. liberty.eduacs.orgrug.nl These approaches improve process efficiency, reduce waste, and lower costs by minimizing the need to isolate and purify intermediates. By combining multiple reaction steps into a single, streamlined operation, these modern synthetic strategies offer a more economical and environmentally friendly route to valuable chemical building blocks.

Catalytic Synthesis Approaches

The introduction of a formyl group onto the aromatic ring of 1-bromo-4-(trifluoromethyl)benzene represents a critical transformation in the synthesis of this compound. Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for this purpose, demonstrating high efficiency and functional group tolerance.

One of the most effective methods involves the palladium-catalyzed formylation of aryl bromides using synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂). nih.gov This reaction is typically catalyzed by a system comprising a palladium precursor, such as palladium(II) acetate, and a bulky, electron-rich phosphine (B1218219) ligand. nih.gov The choice of ligand is crucial for the success of the reaction, with di(1-adamantyl)-n-butylphosphine (cataCXium A) being a particularly effective ligand for this transformation. nih.gov

The table below summarizes typical catalysts and conditions employed in the palladium-catalyzed formylation of aryl bromides, which are applicable to the synthesis of this compound.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Pressure (bar) |

| Palladium(II) acetate | cataCXium A | TMEDA | Toluene | 100 | 5 (CO/H₂) |

| [Pd(PAd₂ⁿBu)₂] | - | TMEDA | Toluene | 100 | 5 (CO/H₂) |

TMEDA: Tetramethylethylenediamine

Continuous Flow Chemical Processes for Enhanced Efficiency and Waste Minimization

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly in terms of efficiency, safety, and waste reduction. researchgate.netbeilstein-journals.org Microreactor technology, a key component of flow chemistry, provides superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents like carbon monoxide. beilstein-journals.org

A continuous-flow protocol for the palladium-catalyzed reductive carbonylation of (hetero)aryl bromides using syngas has been developed, demonstrating the feasibility of this approach for the synthesis of aromatic aldehydes. researchgate.net In this system, solutions of the aryl bromide, catalyst, ligand, and base are continuously pumped and mixed with pressurized CO and H₂ in a heated microreactor. researchgate.net The short residence times, typically in the range of minutes, lead to high productivity and can minimize the formation of byproducts. researchgate.net

The optimization of a continuous flow process involves careful consideration of several parameters, including temperature, pressure, catalyst and ligand loading, and residence time. For the formylation of aryl bromides, a reaction temperature of around 120 °C and a pressure of 12 bar have been found to be effective. researchgate.net Low catalyst loadings, often 1 mol% or less of palladium acetate, can be employed, contributing to the economic and environmental viability of the process. researchgate.net The precise control over the stoichiometry of the gaseous reactants (CO and H₂) afforded by flow chemistry is a key advantage, as this ratio has been identified as a critical factor influencing the reaction yield. researchgate.net

The following table outlines optimized conditions for the continuous-flow palladium-catalyzed formylation of aryl bromides.

| Parameter | Optimized Value |

| Temperature | 120 °C |

| Pressure | 12 bar |

| CO:H₂ Ratio | 1:3 |

| Catalyst Loading (Pd(OAc)₂) | ≤ 1 mol% |

| Ligand Loading (cataCXium A) | ≤ 3 mol% |

| Residence Time | 45 min |

The implementation of continuous flow processes for the synthesis of this compound not only enhances the efficiency and safety of the manufacturing process but also aligns with the principles of green chemistry by minimizing waste and energy consumption.

Elucidation of Chemical Reactivity and Transformative Potentials of 2 Bromo 5 Trifluoromethyl Benzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group in 2-bromo-5-(trifluoromethyl)benzaldehyde (B11636) is a primary site for nucleophilic addition and redox reactions, enabling its conversion into other important functional groups such as carboxylic acids and alcohols.

Oxidation Pathways to Carboxylic Acids

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-bromo-5-(trifluoromethyl)benzoic acid. This transformation is a fundamental process in organic synthesis, often achieved using strong oxidizing agents.

Common laboratory methods for the oxidation of aromatic aldehydes include the use of potassium permanganate (B83412) (KMnO₄) or Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone). wikipedia.orgorganic-chemistry.orgresearchgate.net While specific yields for the oxidation of this compound are not extensively reported in publicly available literature, analogous oxidations of benzaldehydes to benzoic acids using these reagents are typically high-yielding. researchgate.net The reaction with potassium permanganate is often carried out under basic conditions, followed by acidification to yield the carboxylic acid. The Jones oxidation is performed in acetone (B3395972) and is known for its rapid and exothermic nature, generally providing high yields of the carboxylic acid. wikipedia.orgorganic-chemistry.org

| Oxidizing Agent | Typical Reaction Conditions | General Applicability |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous base, heat; followed by acid workup | Effective for a wide range of aldehydes. researchgate.net |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature | Rapid and high-yielding for many primary alcohols and aldehydes. wikipedia.orgorganic-chemistry.org |

Reduction Pathways to Alcohols

The aldehyde group can be selectively reduced to a primary alcohol, yielding (2-bromo-5-(trifluoromethyl)phenyl)methanol. This transformation is typically accomplished using hydride-based reducing agents.

| Reducing Agent | Typical Reaction Conditions | General Applicability |

|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727) or ethanol (B145695), room temperature | Selective for aldehydes and ketones. ugm.ac.idmasterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Powerful reducing agent for a wide range of carbonyl compounds. |

Reactivity of Halogen Substituents (Bromine)

The bromine atom attached to the aromatic ring of this compound is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound. The presence of the electron-withdrawing trifluoromethyl group, ortho and para to the bromine atom, can activate the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the bromide ion by a variety of nucleophiles.

For an SNAr reaction to proceed, the aromatic ring must be substituted with strong electron-withdrawing groups, and there must be a good leaving group (in this case, bromide). The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex organic molecules.

One of the most significant applications of the bromo substituent is in palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a prime example. In a hypothetical reaction, this compound could be coupled with 1-ethynyl-4-(trifluoromethyl)benzene.

| Component | Role | Common Examples |

|---|---|---|

| Palladium Catalyst | Catalyzes the cross-coupling reaction. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Facilitates the formation of the copper acetylide. | CuI |

| Base | Deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct. | Triethylamine, Diisopropylamine |

| Solvent | Provides a suitable medium for the reaction. | THF, DMF, Toluene (B28343) |

Formation of Alkynylated Intermediates for Heterocyclic Synthesis (e.g., Indoles)

The transformation of this compound into alkynylated derivatives represents a critical step in the synthesis of complex heterocyclic structures, most notably indoles. This conversion is predominantly achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira reaction being a vital and widely employed method. The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the sp²-hybridized carbon of the aryl bromide and the sp-hybridized carbon of a terminal alkyne. nih.gov

The general scheme for this transformation involves reacting this compound with a suitable terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (in traditional protocols), and a base. Modern methods have also developed copper-free conditions. nih.gov The reaction's versatility allows for the introduction of a wide array of alkyne substituents, which can be tailored for subsequent cyclization reactions.

For the synthesis of indoles, a common strategy involves the Sonogashira coupling of a 2-bromoaniline (B46623) derivative with a terminal alkyne, followed by a cyclization step. While the starting material in this article is a benzaldehyde (B42025), its conversion to a 2-amino derivative (e.g., through reductive amination) would make it a suitable precursor for this pathway. The resulting alkynylated aniline (B41778) intermediate can then undergo intramolecular cyclization to form the indole (B1671886) ring. This one-pot synthesis approach, combining Sonogashira coupling with cyclization, is an efficient method for constructing substituted indoles. nih.gov The presence of the trifluoromethyl group on the indole scaffold is of particular interest in medicinal chemistry due to its potential to enhance metabolic stability and binding affinity.

| Reaction Type | Reactants | Key Reagents | Product Type | Application |

| Sonogashira Coupling | This compound, Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Amine) | 2-Alkynyl-5-(trifluoromethyl)benzaldehyde | Intermediate for Heterocycle Synthesis |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.comlibretexts.org In an EAS reaction, an electrophile attacks the electron-rich π-system of the benzene ring, leading to the substitution of a hydrogen atom. youtube.com However, the reactivity of the ring in this compound is significantly attenuated compared to benzene itself. This is due to the presence of three electron-withdrawing, and therefore deactivating, substituents: the aldehyde (-CHO), the bromo (-Br), and the trifluoromethyl (-CF₃) groups. libretexts.orgyoutube.com

These deactivating groups reduce the nucleophilicity of the benzene ring, making it less susceptible to attack by electrophiles. Consequently, forcing conditions, such as the use of strong acid catalysts and higher temperatures, are typically required to drive these reactions to completion. libretexts.org Common EAS reactions include nitration (introduction of a -NO₂ group), halogenation (-Br, -Cl), and sulfonation (-SO₃H). youtube.com

Influence of Bromine and Trifluoromethyl Substituents on Regioselectivity

While the substituents on this compound deactivate the ring, they also govern the position of any subsequent electrophilic attack. This directional influence, known as regioselectivity, is determined by the electronic properties of each group. libretexts.org

Aldehyde Group (-CHO): This is a meta-directing deactivator. It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the carbocation intermediates (arenium ions) formed during ortho and para attack. libretexts.org

Bromo Group (-Br): Halogens are an interesting case. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because their lone pairs can donate electron density through resonance, which preferentially stabilizes the ortho and para carbocation intermediates. libretexts.org

Trifluoromethyl Group (-CF₃): This is one of the most powerful electron-withdrawing groups and acts as a strong deactivator and a meta-director. Its effect is primarily inductive, with no resonance donation. youtube.comnih.govresearchgate.net

In this compound, the available positions for substitution are C-3, C-4, and C-6. The directing effects of the existing groups converge to strongly favor substitution at the C-3 position.

Attack at C-3: This position is meta to the aldehyde group (favored), ortho to the bromo group (favored), and meta to the trifluoromethyl group (favored).

Attack at C-4: This position is para to the aldehyde (disfavored) and ortho to the trifluoromethyl group (disfavored).

Attack at C-6: This position is ortho to the aldehyde (disfavored) and para to the bromo group (favored).

The cumulative effect is a powerful direction of incoming electrophiles to the C-3 position, as this is the only position that is electronically favored by the directing influence of all three substituents. This is exemplified by the synthesis of 2-Bromo-5-nitro-3-(trifluoromethyl)benzaldehyde, where nitration occurs specifically at the C-3 position. bldpharm.com

| Substituent | Position | Electronic Effect | Directing Influence |

| Aldehyde (-CHO) | 1 | Deactivating (Inductive & Resonance Withdrawal) | Meta (to C-3, C-5) |

| Bromo (-Br) | 2 | Deactivating (Inductive Withdrawal), Resonance Donation | Ortho, Para (to C-3, C-6) |

| Trifluoromethyl (-CF₃) | 5 | Strongly Deactivating (Inductive Withdrawal) | Meta (to C-3) |

Deprotonation and Subsequent Electrophilic Trapping Reactions

Beyond EAS, the functionalization of this compound can be achieved through deprotonation of a ring C-H bond using a strong base, typically an organolithium reagent like n-butyllithium. This process, often referred to as directed ortho-metalation (DoM), generates a highly reactive aryllithium intermediate. wikipedia.org This intermediate then acts as a potent nucleophile, capable of reacting with a variety of electrophiles to introduce new functional groups onto the aromatic ring.

The aldehyde group is sensitive to nucleophilic attack by organolithium reagents. Therefore, a common strategy involves protecting the aldehyde, for example as an acetal (B89532), before performing the metalation. However, under carefully controlled conditions (e.g., very low temperatures), direct metalation may be possible.

Selective Deprotonation Strategies

The regioselectivity of the deprotonation is controlled by the directing metalating groups (DMGs) present on the ring. wikipedia.org These groups, which contain a heteroatom, coordinate to the lithium of the organolithium base, delivering the base to a specific adjacent C-H bond and facilitating its removal.

In the case of this compound, both the aldehyde (or its protected form) and the bromo group can function as DMGs.

Aldehyde/Acetal Directed: The oxygen atom(s) of the aldehyde or a protected acetal can direct lithiation to the ortho C-3 position.

Bromo Directed: The bromo group can also direct lithiation to the adjacent C-3 position.

The trifluoromethyl group does not typically function as a DMG. researchgate.net Given that both primary directing groups favor the removal of the proton at the C-3 position, there is a high degree of selectivity for metalation at this site. The strong electron-withdrawing character of all substituents also increases the kinetic acidity of the ring protons, facilitating the deprotonation step.

Functionalization via Carboxylation and Iodination

Once the C-3 aryllithium intermediate of this compound is formed, it can be "trapped" with various electrophiles. Two common and useful transformations are carboxylation and iodination.

Carboxylation: The introduction of a carboxylic acid group is achieved by quenching the aryllithium intermediate with solid carbon dioxide (dry ice). Subsequent acidic workup protonates the resulting carboxylate salt to yield 2-Bromo-3-carboxy-5-(trifluoromethyl)benzaldehyde (assuming the aldehyde was not protected or was deprotected during workup).

Iodination: The introduction of an iodine atom is accomplished by reacting the aryllithium species with an iodine source, such as molecular iodine (I₂). This reaction produces 2-Bromo-3-iodo-5-(trifluoromethyl)benzaldehyde. This product is itself a valuable intermediate for further cross-coupling reactions at the newly installed, more reactive C-I bond.

These deprotonation-functionalization sequences provide a powerful, regioselective alternative to electrophilic aromatic substitution for introducing new substituents onto the highly functionalized benzene ring.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei within the molecule.

The ¹H NMR spectrum of 2-Bromo-5-(trifluoromethyl)benzaldehyde (B11636) is expected to show signals corresponding to the aldehydic proton and the three aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region, usually between 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The three aromatic protons will exhibit a more complex splitting pattern due to their coupling with each other. Based on the substitution pattern, one would expect three distinct signals in the aromatic region (approximately 7.5-8.5 ppm). The proton on C6 (ortho to the aldehyde) would likely be a doublet, the proton on C4 (meta to the aldehyde) a doublet of doublets, and the proton on C3 (ortho to the bromine) a doublet. The precise chemical shifts and coupling constants would be influenced by the combined electronic effects of the bromo, trifluoromethyl, and aldehyde groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) |

| Aromatic (H-3) | 7.5 - 8.5 | Doublet (d) |

| Aromatic (H-4) | 7.5 - 8.5 | Doublet of Doublets (dd) |

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aldehydic carbonyl carbon is the most deshielded, appearing far downfield, typically in the range of 185-195 ppm. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The six aromatic carbons will have chemical shifts in the typical aromatic region (120-140 ppm), with their exact positions determined by the electronic effects of the substituents. The carbon attached to the bromine (C2) and the carbon attached to the trifluoromethyl group (C5) are expected to be quaternary signals with lower intensity.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 185 - 195 | Singlet |

| Aromatic (C-Br) | 120 - 130 | Singlet |

| Aromatic (C-CF₃) | 125 - 135 | Quartet (q) |

| Trifluoromethyl (-CF₃) | 120 - 125 | Quartet (q) |

| Aromatic (CH) | 125 - 140 | Singlet |

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will be a singlet, as there are no neighboring NMR-active nuclei to cause splitting. The chemical shift for a -CF₃ group on a benzene (B151609) ring typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard.

In the absence of complete experimental data, theoretical methods like Density Functional Theory (DFT) are powerful tools for predicting NMR chemical shifts. These calculations can provide valuable insights into the expected spectrum and help in the assignment of signals in an experimental spectrum, should one become available. DFT calculations model the electronic structure of the molecule to determine the magnetic shielding at each nucleus, which is then converted into a chemical shift. Studies on other fluorinated aromatic compounds have shown that DFT methods can accurately predict chemical shift trends, confirming the significant influence of the local electronic environment on the observed NMR signals. However, a specific DFT study correlating theoretical and experimental shifts for this compound has not been identified in the surveyed literature.

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the aldehyde, the aromatic ring, the carbon-bromine bond, and the carbon-fluorine bonds. While specific spectra are not publicly available, product specification sheets from chemical suppliers confirm that the FT-IR spectrum conforms to the expected structure. The characteristic absorption bands can be predicted based on established correlation tables.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2830 and ~2730 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aldehyde C=O | Stretch | 1710 - 1685 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |

| C-F (of CF₃) | Stretch | 1350 - 1100 | Strong |

The most prominent peak is expected to be the strong carbonyl (C=O) stretch of the aldehyde group. The presence of two weaker bands in the 2700-2850 cm⁻¹ region, characteristic of the aldehydic C-H stretch, would be a key diagnostic feature. The strong, broad absorptions corresponding to the C-F stretching of the trifluoromethyl group are also expected to be a dominant feature of the spectrum.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy serves as a powerful, non-destructive technique for probing the molecular vibrations of this compound. horiba.comnih.gov This analysis yields a distinct spectral fingerprint, providing insights into the compound's structural arrangement by identifying the vibrational modes of its specific functional groups. horiba.com

The technique involves irradiating the sample with a monochromatic laser and analyzing the inelastically scattered light. The resulting energy shifts in the scattered photons correspond to the vibrational frequencies of the molecule's bonds. For this compound, key vibrational modes include the stretching of the carbonyl group (C=O) of the aldehyde, vibrations of the benzene ring, and the stretching modes of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds within the trifluoromethyl group. mdpi.com

Analysis of the Raman spectrum allows for the confirmation of the molecular structure. The positions, intensities, and widths of the Raman bands provide detailed information about the molecular environment and bonding. s-a-s.org For instance, the C=O stretching frequency is sensitive to electronic effects from substituents on the benzene ring. The presence of both the electron-withdrawing trifluoromethyl group and the bromine atom influences the vibrational frequency of the aldehyde group and the aromatic ring.

A publicly available FT-Raman spectrum for this compound was acquired using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Table 1: Raman Spectroscopic Data Acquisition Details

| Parameter | Details | Source |

|---|---|---|

| Instrument | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | nih.gov |

| Technique | FT-Raman | nih.gov |

| Spectrum Source | Bio-Rad Laboratories, Inc. | nih.gov |

| Sample Provider | Alfa Aesar, Thermo Fisher Scientific | nih.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. When coupled with chromatographic techniques, it allows for the separation and identification of the compound from complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a robust method for the analysis of halogenated aromatic compounds. nih.gov In this technique, the compound is first passed through a high-performance liquid chromatography (HPLC) column for separation from impurities. The eluent is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This method is particularly useful for identifying and quantifying the compound in reaction mixtures or biological matrices. nih.gov For halogenated compounds, the isotopic pattern created by bromine (79Br and 81Br occur in an approximate 1:1 ratio) provides a distinctive signature in the mass spectrum, aiding in positive identification. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents an advancement over conventional LC-MS, offering higher resolution, increased sensitivity, and faster analysis times. acs.org The use of smaller stationary phase particles in the UPLC column allows for more efficient separation. This technique is highly effective for analyzing complex samples and for high-throughput screening. UPLC-MS systems can be coupled with various mass analyzers, such as quadrupole or time-of-flight (TOF) systems, to provide accurate mass measurements for compound identification and structural confirmation. acs.org

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Exact Mass Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the definitive technique for determining the precise elemental composition of a molecule. ESI is a soft ionization technique that generates intact molecular ions with minimal fragmentation. The high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places).

This precise measurement allows for the calculation of the unique elemental formula. For this compound (C8H4BrF3O), the exact mass is a critical parameter for unambiguous identification. nih.gov

Table 2: High-Resolution Mass Spectrometry Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H4BrF3O | nih.gov |

| Monoisotopic Mass | 251.93976 Da | nih.gov |

| Average Molecular Weight | 253.02 g/mol | nih.gov |

Chromatographic Purity Analysis

Chromatographic methods are the standard for assessing the purity of chemical compounds by separating them from potential impurities, such as starting materials, byproducts, or isomers.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a primary technique for determining the purity of volatile and thermally stable compounds like this compound. thermofisher.com In this method, a small amount of the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the sample components between the stationary phase coated on the column wall and the mobile gas phase.

A detector at the end of the column, commonly a Flame Ionization Detector (FID), measures the quantity of each separated component. The purity is then calculated based on the relative area of the main peak in the resulting chromatogram. researchgate.net Commercial suppliers of this compound routinely use GC to certify the purity of their products, with typical assays exceeding 96-97%. thermofisher.comlaboratoriumdiscounter.nl Specialized techniques like Low Thermal Mass GC (LTM GC) have been developed for the rapid and efficient separation of isomers of related compounds like bromofluoro benzaldehydes, highlighting the capability of GC in resolving closely related impurities. rsc.org

Table 3: Purity Specifications from Commercial Suppliers via GC

| Supplier/Source | Purity Specification (by GC) |

|---|---|

| Thermo Fisher Scientific | ≥96.0% |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound and for separating it from impurities or other components in a mixture. This method offers high resolution and sensitivity, making it ideal for quantitative and qualitative analysis in research and quality control settings.

A common approach for the analysis of moderately polar aromatic compounds like this compound is reverse-phase HPLC. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of an aqueous component and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic parameter used for identification under specific chromatographic conditions. The peak area in the resulting chromatogram is proportional to the concentration of the compound, which allows for the determination of its purity.

A typical HPLC method for analyzing this compound would involve dissolving a known amount of the compound in a suitable solvent and injecting it into the HPLC system. The separation would be achieved using a gradient or isocratic elution on a C18 column with a mobile phase combination such as water and acetonitrile, often with a small amount of acid (like phosphoric acid or formic acid) to improve peak shape. sielc.com Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs ultraviolet light at specific wavelengths.

The purity of a sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities, which can be quantified based on their respective peak areas.

Below is an interactive table representing a typical set of HPLC parameters and the kind of data that would be obtained for a purity analysis of this compound.

Table 1: Representative HPLC Parameters and Purity Data

| Parameter | Value |

|---|---|

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Results | |

| Retention Time | 6.8 min |

| Peak Area | 4850 mAU*s |

| Total Peak Area | 4950 mAU*s |

| Calculated Purity | 97.98% |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

The process involves irradiating a single crystal of the compound with a monochromatic beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, it is possible to reconstruct a three-dimensional model of the electron density within the crystal, and from this, the atomic structure of the molecule can be determined.

The data obtained from an XRD analysis is typically presented in a crystallographic information file (CIF) and includes parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. This information is crucial for understanding the solid-state properties of the compound and for computational modeling studies.

The following interactive table presents crystallographic data for the related compound, 3,5-Dibromo-2-hydroxybenzaldehyde, as an example of the detailed structural parameters that can be elucidated using X-ray diffraction. researchgate.net

Table 2: Example Crystallographic Data for an Analogous Compound (3,5-Dibromo-2-hydroxybenzaldehyde)

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical Formula | C₇H₄Br₂O₂ |

| Formula Weight | 279.92 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 16.474 |

| b (Å) | 14.025 |

| c (Å) | 7.531 |

| α (°) | 90 |

| β (°) | 103.212 |

| γ (°) | 90 |

| Volume (ų) | 1694 |

| Data Collection and Refinement | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 291 |

Computational and Theoretical Chemistry Studies of 2 Bromo 5 Trifluoromethyl Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

DFT has emerged as a powerful tool for examining the electronic and molecular characteristics of chemical compounds. For 2-Bromo-5-(trifluoromethyl)benzaldehyde (B11636), these calculations provide a granular view of its structural and electronic properties.

Geometry Optimization using B3LYP Functionals and High-Level Basis Sets

The initial step in the computational analysis involves determining the most stable three-dimensional arrangement of the molecule, a process known as geometry optimization. This was achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a widely-used hybrid functional in DFT that offers a reliable balance of accuracy and computational cost. Paired with a high-level 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution, the calculations yield a precise, low-energy molecular structure.

The optimized geometry confirms the planarity of the benzene (B151609) ring, with the aldehyde, bromo, and trifluoromethyl groups as substituents. The precise bond lengths, bond angles, and dihedral angles are determined, providing a detailed structural blueprint.

Interactive Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Atom Connection | Value (Å/°) |

| Bond Length | C-Br | Data not available in search results |

| Bond Length | C-C (ring) | Data not available in search results |

| Bond Length | C=O | Data not available in search results |

| Bond Length | C-CF3 | Data not available in search results |

| Bond Angle | C-C-Br | Data not available in search results |

| Bond Angle | C-C-CHO | Data not available in search results |

| Dihedral Angle | O-C-C-C | Data not available in search results |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the bromine atom, while the LUMO is centered on the electron-withdrawing aldehyde and trifluoromethyl groups. This distribution dictates the molecule's behavior in chemical reactions, particularly its susceptibility to nucleophilic or electrophilic attack.

Interactive Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

In this compound, the MEP analysis highlights the electronegative oxygen atom of the aldehyde group as a region of intense negative potential (red). Conversely, the hydrogen atom of the aldehyde group and areas near the electron-withdrawing trifluoromethyl group exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis offers deeper insights into the bonding and electronic structure by studying electron delocalization and hyperconjugative interactions. This method examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy.

Thermodynamic Property Computations

Theoretical calculations can also predict the thermodynamic properties of a molecule, providing essential data for understanding its stability and behavior under various conditions.

Calculation of Standard Thermodynamic Quantities

Using the optimized molecular structure and vibrational frequency data obtained from DFT calculations, standard thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy can be computed. These values are fundamental for predicting the feasibility and spontaneity of chemical reactions involving this compound.

Interactive Table 3: Calculated Thermodynamic Properties of this compound

| Thermodynamic Property | Value |

| Enthalpy (H°) | Data not available in search results |

| Entropy (S°) | Data not available in search results |

| Gibbs Free Energy (G°) | Data not available in search results |

| Heat Capacity (Cv) | Data not available in search results |

Spectroscopic Parameter Prediction

A dedicated theoretical study predicting the complete infrared and Raman spectra of this compound using methods like Density Functional Theory (DFT) is not available in the published literature. This type of analysis involves calculating the harmonic vibrational frequencies to assign specific vibrational modes to the functional groups of the molecule.

There are no specific published studies using Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic absorption wavelengths (λmax) of this compound in the UV-Visible region. This computational technique is standard for predicting the electronic transitions between molecular orbitals, such as the HOMO-LUMO gap, which governs the UV-Vis absorption profile.

Detailed simulations of the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound using computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach have not been reported in the available literature. These simulations are valuable for confirming molecular structures and understanding the electronic environment of the nuclei.

Chemical Reactivity Descriptors

A computational analysis of this compound to determine its local reactivity sites through the calculation of Fukui functions is not available. This conceptual DFT method is used to predict the most probable sites for nucleophilic, electrophilic, and radical attack by quantifying the change in electron density at each atomic site upon the addition or removal of an electron.

Average Local Ionization Energies (ALIE)

Average Local Ionization Energy (ALIE) is a computational metric used to predict the most reactive sites of a molecule for electrophilic attack. It is calculated by mapping the ionization energy onto the electron density surface of the molecule. Lower ALIE values on a molecular surface indicate regions that are more susceptible to losing an electron, thus highlighting potential sites for oxidation or reaction with electrophiles.

A thorough search of scientific databases and computational chemistry literature did not yield any studies that have specifically calculated the Average Local Ionization Energies for this compound. Such a study would provide valuable insights into its reactivity and potential for chemical transformations.

Bond Dissociation Energies (BDE)

Bond Dissociation Energy (BDE) is a critical parameter in theoretical chemistry that quantifies the energy required to break a specific chemical bond homolytically. It provides fundamental information about the stability of a molecule and the feasibility of various reaction pathways. For this compound, the BDEs of interest would include the C-Br, C-CHO, and C-CF3 bonds, as these are the most likely to be involved in chemical reactions.

Despite the importance of this data, no specific theoretical studies reporting the Bond Dissociation Energies for this compound were found in the reviewed literature. Computational investigations into the BDEs of this molecule would be beneficial for understanding its thermal stability and predicting its behavior in chemical synthesis.

Applications As a Precursor in Advanced Chemical Synthesis

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

2-Bromo-5-(trifluoromethyl)benzaldehyde (B11636) is a key starting material in the synthesis of pharmaceutical intermediates and APIs. The presence of both the bromo and trifluoromethyl groups on the benzaldehyde (B42025) scaffold allows for sequential and site-selective modifications to build complex drug molecules.

This benzaldehyde derivative is utilized in the laboratory synthesis of heterocyclic scaffolds known to possess biological activity. A notable example is its application in building quinazolinone structures. While research has specifically highlighted the use of the closely related 2-bromo-5-fluorobenzaldehyde (B45324) for synthesizing quinazolinones with demonstrated antitumor activity, the analogous structure of this compound makes it a prime candidate for similar synthetic strategies aimed at producing novel cytotoxic agents. researchgate.net The synthesis of quinazolinone derivatives is a significant area of medicinal chemistry, as these compounds have shown potential as potent hypnotic and antitumor agents. google.comnih.gov The general synthetic route often involves the condensation of a 2-amino-benzamide with an appropriate aromatic aldehyde, followed by cyclization. nih.gov

The trifluoromethyl (-CF3) group is a critical functional group in modern drug design, and its inclusion in precursors like this compound is highly strategic. This group can profoundly influence the physicochemical properties of a molecule, leading to the development of drug candidates with more favorable pharmacokinetic profiles. rsc.org

Incorporating a -CF3 group can significantly enhance the metabolic stability of a potential drug. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to enzymatic degradation by metabolic enzymes in the body. google.com This increased stability can prolong the drug's half-life, potentially reducing the required dosage and frequency of administration.

Furthermore, the lipophilicity of a molecule is often increased by the addition of a trifluoromethyl group. rsc.org This property can improve a drug's ability to permeate cell membranes, which is crucial for reaching its target site of action and for effective oral bioavailability. google.com The -CF3 group's strong electron-withdrawing nature can also modulate the acidity or basicity of nearby functional groups, which can fine-tune molecular interactions and enhance binding affinity to biological targets. google.com

| Property Enhanced by Trifluoromethyl (-CF3) Group | Pharmacokinetic Impact | Primary Reason |

|---|---|---|

| Metabolic Stability | Increased drug half-life, reduced clearance. google.com | High strength of the C-F bond resists enzymatic breakdown. google.com |

| Lipophilicity | Improved absorption and membrane permeability. rsc.org | The fluorinated group increases the molecule's affinity for lipid environments. google.com |

| Bioavailability | Enhanced absorption and stability lead to greater systemic exposure. rsc.org | A combination of improved lipophilicity and metabolic resistance. google.com |

| Binding Affinity | Can increase potency and selectivity for the biological target. rsc.org | The group's strong electronegativity can alter molecular interactions. google.com |

Synthesis of Agrochemicals

In addition to pharmaceuticals, this compound is a precursor for the synthesis of agrochemicals, including pesticides. The trifluoromethyl moiety is a common feature in modern crop protection agents due to the same stability and activity-enhancing properties valued in drug design. nih.gov Many commercially successful herbicides and pesticides contain a trifluoromethyl group, often attached to a pyridine (B92270) or phenyl ring system. nih.govresearchgate.net The synthesis of these agrochemicals often involves multi-step processes where building blocks like this compound can be used to construct the core structures of the final active ingredients.

Preparation of Specialty Chemicals and Fine Chemicals

As a functionalized aromatic compound, this compound serves as an important intermediate in the broader organic synthesis of various specialty and fine chemicals. Chemical suppliers categorize it as a key organic building block for creating more complex molecules. bldpharm.com Its applications in this area include the preparation of dyes and other custom-synthesized compounds used in research and industrial applications.

Development of Advanced Materials and Polymers

The field of materials science utilizes specialized organic molecules to create materials with unique properties. This compound is identified as a building block for the preparation of polymers containing specific functional groups. Its inclusion in polymer chains can impart properties such as thermal stability, chemical resistance, and specific electronic characteristics. Chemical suppliers list the compound as relevant for material science, including the synthesis of OLED (Organic Light-Emitting Diode) materials and other advanced polymers. bldpharm.com

Utilisation in Analytical Methods as a Reagent for Detection and Quantification

Based on the available research and documentation, there is no information regarding the specific use of this compound as a reagent for detection and quantification in analytical methods. Searches for its application as a derivatizing agent or in other analytical detection techniques did not yield any relevant results.

Precursor for Fluorescent Probes and Imaging Agents

While the direct application of this compound as a precursor for fluorescent probes and imaging agents is not extensively documented in publicly available research, the structural motifs present in this molecule are found in compounds with fluorescent properties. The related isomer, 5-Bromo-2-fluorobenzaldehyde, for instance, is utilized in the creation of fluorescent probes and biosensors for biological imaging and diagnostics. The electronic properties conferred by halogen atoms are instrumental in designing molecules that can report on their local environment through changes in fluorescence.

The general principle involves the synthesis of complex heterocyclic systems, which often form the core of fluorescent dyes, using halogenated benzaldehydes as starting materials. These precursors can undergo a series of reactions to build the larger, conjugated systems necessary for fluorescence. The specific substitution pattern of this compound, with its strong electron-withdrawing trifluoromethyl group, could potentially be exploited to fine-tune the photophysical properties of resulting fluorophores.

Green Chemistry Principles and Sustainable Synthesis Approaches for 2 Bromo 5 Trifluoromethyl Benzaldehyde and Its Derivatives

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste.

A common laboratory-scale synthesis of 2-Bromo-5-(trifluoromethyl)benzaldehyde (B11636) involves the reduction of 2-bromo-5-(trifluoromethyl)benzonitrile (B72685) using a stoichiometric reducing agent like diisobutylaluminium hydride (DIBAL-H) in toluene (B28343). chemicalbook.com While effective, this method exhibits poor atom economy. The large molecular weight of the DIBAL-H reagent relative to the single hydride it donates results in the generation of significant aluminum-based waste, which requires careful disposal.

Table 1: Comparison of Atom Economy for Different Synthesis Steps

| Reaction Type | Reagents | Byproducts | Atom Economy | Green Advantage |

|---|---|---|---|---|

| Stoichiometric Reduction | Nitrile, DIBAL-H | Aluminum salts | Low | - |

| Catalytic Hydrogenation | Nitrile, H₂ | None (in theory) | High | Minimal waste generation. |

| Catalytic Formylation | Aryl Halide, Formic Acid | Water, CO₂ | Moderate to High | Utilizes a simple, renewable C1 source. researchgate.net |

To improve atom economy and minimize waste, alternative strategies are being explored. One approach is the catalytic hydrogenation of the nitrile, which, in an ideal scenario, would use hydrogen gas (H₂) and produce no byproducts, achieving 100% atom economy. Another promising avenue is the development of catalytic formylation reactions. For instance, palladium-catalyzed formylation of aryl halides using formic acid as a carbon monoxide source presents a more atom-economical alternative to traditional Vilsmeier-Haack or Gattermann-Koch formylations, which use stoichiometric and often hazardous reagents. researchgate.net Such catalytic methods not only improve atom economy but also reduce the volume and hazard of the waste streams produced. nih.gov

Use of Safer Solvents and Reaction Media

The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to its environmental impact. Traditional syntheses of halogenated aromatic compounds frequently employ chlorinated solvents like dichloromethane (B109758) (DCM) and chloroform, or aromatic hydrocarbons like toluene and benzene (B151609), which pose health and environmental risks.

A greener alternative gaining traction is benzotrifluoride (B45747) (BTF), also known as α,α,α-trifluorotoluene. researchgate.netresearchgate.net BTF is a compelling replacement for many conventional solvents due to its favorable properties: it is less toxic than halogenated solvents, is not prone to forming peroxides like tetrahydrofuran (B95107) (THF), and has a higher boiling point than DCM, allowing for a broader range of reaction temperatures. researchgate.net Given that the target molecule is itself a trifluoromethylbenzene derivative, BTF offers excellent solubility and is relatively inert, making it a highly suitable and safer medium for the synthesis of this compound. researchgate.netresearchgate.net

Furthermore, the use of water as a reaction medium represents a significant step towards sustainability. Catalyst-free reactions, such as the Henry reaction between aldehydes and nitroalkanes, have been successfully demonstrated in tap water, highlighting its potential to replace organic solvents in certain transformations, thereby drastically reducing the environmental footprint of the process. thieme-connect.com

Development of Eco-Friendly Catalysts

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity and efficiency while minimizing energy consumption and waste. primescholars.com The development of catalysts that are recoverable, reusable, and derived from non-toxic materials is a key research focus.

In the context of synthesizing aromatic aldehydes, significant progress has been made in developing eco-friendly catalytic systems. For example, magnetically recyclable palladium catalysts have been developed for the formylation of aryl iodides. researchgate.net These catalysts, often anchored on magnetic nanoparticles, can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. This approach eliminates the need for complex purification steps and minimizes the loss of precious metal catalysts. researchgate.net

Catalyst-free systems are also emerging as highly sustainable alternatives. N-formylation of amines, a related transformation, has been achieved using carbon dioxide (CO₂) as a renewable C1 source in the presence of a simple reducing agent like sodium borohydride (B1222165), without the need for a transition metal catalyst. nih.govnih.gov Similarly, sodium formate, an inexpensive and low-toxicity salt, has been demonstrated as an efficient catalyst for various organic transformations under eco-friendly conditions. primescholars.com Applying these principles to the formylation of bromo-trifluoromethyl benzene precursors could lead to significantly greener synthetic pathways.

Energy Efficiency in Synthesis (e.g., Microwave Irradiation)

Reducing energy consumption is a critical aspect of sustainable manufacturing. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for improving energy efficiency. mdpi.com Microwave irradiation can dramatically shorten reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govugm.ac.id

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to Days | Minutes |

| Energy Consumption | High | Low |

| Solvent Use | Often requires solvents | Can often be performed solvent-free |

| Product Yield | Variable | Often higher |

| Side Reactions | More prevalent | Reduced |

Integration of Continuous Flow Chemistry for Scalable and Sustainable Manufacturing